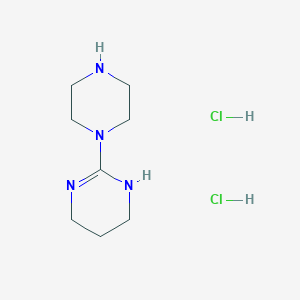

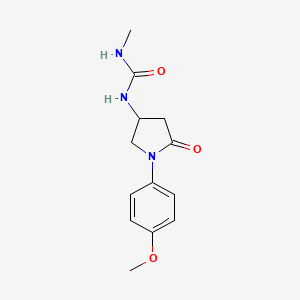

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate

カタログ番号 B2609612

CAS番号:

906559-60-2

分子量: 228.336

InChIキー: YZHZLLZTMYDRLG-VHSXEESVSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate” is a chemical compound with the CAS number 906559-60-2 . It has a molecular weight of 228.33 and a molecular formula of C12H24N2O2 . This compound is typically stored in a dry environment at 2-8°C .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.33 and a molecular formula of C12H24N2O2 . It is recommended to be stored in a dry environment at 2-8°C . The boiling point, density, and melting point were not specified in the search results .科学的研究の応用

Molecular Structure and Synthesis

- The research by Kolter et al. (1996) focuses on the molecular structure of a related ester, showcasing the distorted half-chair configuration of its six-membered ring and its hydrogen bonding interactions, indicating the complexity and specificity of interactions in such compounds (Kolter et al., 1996).

- Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester, revealing insights into the synthesis process and molecular structure of compounds with a bicyclo[2.2.2]octane structure, similar to the compound of interest, which may aid in understanding the synthesis and application of complex organic molecules (Moriguchi et al., 2014).

Synthetic Applications and Reactions

- Davies et al. (2003) discussed the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates, highlighting the efficiency of parallel kinetic resolutions in synthesizing enantiomerically pure compounds, illustrating the significance of such processes in creating specific isomers for further research applications (Davies et al., 2003).

- The study by Purkayastha et al. (2010) presented an interesting cascade of reactions leading to the synthesis of pipecolic acid derivative, demonstrating the potential of specific functional groups to act as equivalents under certain conditions, which is crucial for the development of novel synthetic routes (Purkayastha et al., 2010).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate involves the reaction of tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate with a chiral reagent to obtain the desired stereochemistry.", "Starting Materials": [ "tert-butylamine", "ethylamine", "methylamine", "2-methylpiperazine", "di-tert-butyl dicarbonate", "chiral reagent" ], "Reaction": [ "Step 1: tert-butylamine, ethylamine, and methylamine are reacted with 2-methylpiperazine to form tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate.", "Step 2: Di-tert-butyl dicarbonate is added to the reaction mixture to protect the amine groups.", "Step 3: The protected amine is then reacted with a chiral reagent to obtain the desired stereochemistry.", "Step 4: The tert-butyl and carbonate protecting groups are removed using acid hydrolysis to obtain the final product, (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate." ] } | |

CAS番号 |

906559-60-2 |

分子式 |

C12H24N2O2 |

分子量 |

228.336 |

IUPAC名 |

tert-butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |

InChIキー |

YZHZLLZTMYDRLG-VHSXEESVSA-N |

SMILES |

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

((1R,2S)-2-Isopropylcyclopropyl)methanamine hydrochlori...

1955474-06-2; 1955499-19-0

![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2609531.png)

![5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione](/img/structure/B2609532.png)

![4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2609533.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2609534.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclohexylacetamide](/img/structure/B2609539.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2609544.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2609546.png)

![3-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2609549.png)